molecular formula C9H11NO3 B13653516 Methyl 3-ethoxyisonicotinate

Methyl 3-ethoxyisonicotinate

Cat. No.: B13653516
M. Wt: 181.19 g/mol
InChI Key: IETQJUASTLQNAY-UHFFFAOYSA-N
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Description

Methyl 3-ethoxyisonicotinate: is an organic compound with the molecular formula C9H11NO3 It is a derivative of isonicotinic acid and is characterized by the presence of an ethoxy group at the third position of the pyridine ring and a methyl ester group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethoxyisonicotinate typically involves the esterification of 3-ethoxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-ethoxyisonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: 3-ethoxyisonicotinic acid.

    Reduction: 3-ethoxyisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-ethoxyisonicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of ester derivatives on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 3-ethoxyisonicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active isonicotinic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    Methyl isonicotinate: Similar in structure but lacks the ethoxy group.

    Methyl nicotinate: Another ester derivative of nicotinic acid with different biological activities.

Uniqueness: Methyl 3-ethoxyisonicotinate is unique due to the presence of both the ethoxy and methyl ester groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its simpler counterparts.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-ethoxypyridine-4-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-8-6-10-5-4-7(8)9(11)12-2/h4-6H,3H2,1-2H3

InChI Key

IETQJUASTLQNAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1)C(=O)OC

Origin of Product

United States

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